ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a complex organic compound with a range of potential applications in scientific research. Its structure incorporates several functional groups, including a thiazole ring, an acetamido moiety, and an ethyl ester group. The unique combination of these functional groups imparts significant reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate typically involves multiple steps:
Formation of the thiazole ring: : This can be achieved through the Hantzsch thiazole synthesis, starting from α-haloketones and thiourea.
Introduction of the acetamido group: : Acetamidation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Cyclopropyl group addition: : The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane and alkenes.
Ethyl ester formation: : The ethyl ester group is typically introduced through esterification, using ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve scalable processes using continuous flow reactors to optimize reaction conditions and yield. Advanced techniques such as high-throughput screening can be employed to identify the most efficient catalysts and solvents for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate undergoes several types of reactions:
Oxidation: : The thiazole ring can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: : The carbonyl group within the pyridazinone moiety can be reduced using hydride donors such as sodium borohydride.
Substitution: : The acetamido group can participate in nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : m-Chloroperbenzoic acid, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Bases: : Pyridine, sodium hydroxide.
Major Products
The major products of these reactions often include derivatives where the functional groups have been modified, such as oxidized thiazoles or reduced pyridazinones.
Scientific Research Applications
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a compound of interest in multiple research domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemicals with enhanced properties.
Mechanism of Action
The exact mechanism of action of ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate depends on its application. For instance, in enzyme inhibition, it might act by binding to the active site of the enzyme, thereby blocking substrate access. Molecular targets could include various enzymes and receptors involved in critical biological pathways.
Comparison with Similar Compounds
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
Mthis compound: : Similar structure with a methyl ester group.
Ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)imidazole-4-carboxylate: : Similar, but with an imidazole ring instead of a thiazole ring.
These similar compounds share structural elements but differ in specific groups that influence their reactivity and applications.
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Properties
IUPAC Name |
ethyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-23-14(22)11-8-24-15(16-11)17-12(20)7-19-13(21)6-5-10(18-19)9-3-4-9/h5-6,8-9H,2-4,7H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGUUVXVDRZBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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